3-(Dimethylamino)acrylaldehyde

Descripción general

Descripción

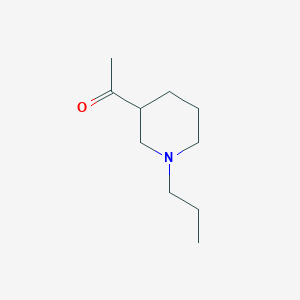

3-(Dimethylamino)acrylaldehyde (DMAAL) is an aldehyde compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a versatile compound that can be used in the synthesis of a variety of chemicals. It has been used in the production of many pharmaceuticals and cosmetics, as well as in the synthesis of polymers and other materials. DMAAL is also a common starting material for the synthesis of a variety of drugs and other compounds.

Aplicaciones Científicas De Investigación

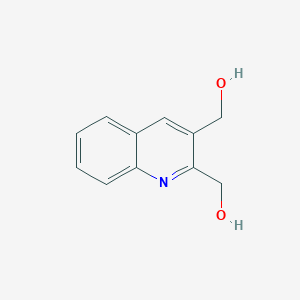

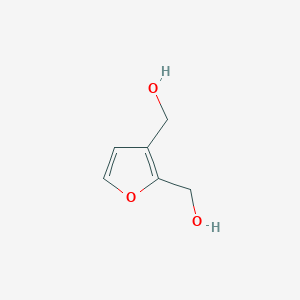

Synthesis of Heterocyclic Compounds and Non-Linear Optical Materials : A study demonstrated the synthesis of a pyrrole-containing chalcone derivative from 3-(Dimethylamino)acrylaldehyde, indicating its potential in forming new heterocyclic compounds. The derivative also showed significant non-linear optical material properties (Singh, Rawat, & Sahu, 2014).

Eco-Friendly Transamination and Aza-Annulation Reactions : Ethyl 3-dimethylamino acrylates, derived from this compound, were used in solvent-free synthesis of β-hydrazino acrylates and dihydropyrazol-3-ones. This study highlights an efficient and mild approach to synthesize these compounds using microwave irradiations (Meddad et al., 2001).

Crystal Structure Analysis : Research focused on the Z/E-Isomerism of a compound derived from this compound, analyzing their crystal structures and intermolecular interactions. This study offers insights into the molecular geometry and stability of such compounds (Tammisetti et al., 2018).

Detection of Indoles and Related Compounds : this compound has been used as a sensitive reagent for detecting indoles and related compounds on paper chromatograms. This application is particularly useful in analytical chemistry for identifying specific organic compounds (Durkee & Sirois, 1964).

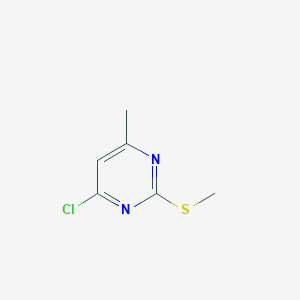

Synthesis of Enaminone-Based Heterocyclic Compounds : Another study reported the use of this compound in synthesizing azole systems with potential biological activities. The synthesized compounds exhibited significant anti-microbial activity (Azab, Break, & El-Zahrani, 2016).

Corrosion Inhibition : A derivative of this compound was investigated as a corrosion inhibitor for mild steel, demonstrating its utility in industrial applications (Singh, Kumar, Udayabhanu, & John, 2016).

Safety and Hazards

Mecanismo De Acción

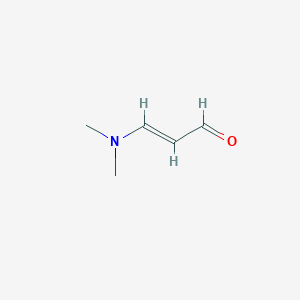

3-Dimethylaminoacrolein, also known as 3-Dimethylaminoacrylaldehyde or 3-(Dimethylamino)acrylaldehyde or 3-(Dimethylamino)acrolein, is an organic compound with the formula Me2NC(H)=CHCHO . Here is a detailed analysis of its mechanism of action:

Target of Action

It’s known that the compound has a number of useful and unusual properties, such as causing a reversal of the hypnotic effect of morphine in mice .

Mode of Action

3-Dimethylaminoacrolein combines the functionalities of an unsaturated aldehyde and an enamine . This allows it to interact with its targets in a unique way. The activated aldehyde group of 3-Dimethylaminoacrolein reacts quantitatively with dialkyl sulfates such as dimethyl sulfate .

Biochemical Pathways

It’s known that the compound can be used as a reactive molecular building block for the formation of nitrogen-containing heterocycles, such as pyridines, pyrimidines, pyrroles, or pyrazoles .

Pharmacokinetics

It’s known that the compound is a pale yellow water-soluble liquid , which suggests that it could have good bioavailability.

Result of Action

It’s known that the compound has a stimulating effect in humans . It is also a stable and comparably non-toxic precursor for the genotoxic, mutagenic, and potentially carcinogenic malondialdehyde .

Propiedades

| { "Design of the Synthesis Pathway": "The compound '3-(Dimethylamino)acrylaldehyde' can be synthesized via a multi-step reaction pathway.", "Starting Materials": ["Acrolein", "Dimethylamine", "Formaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium bisulfite"], "Reaction": ["Step 1: Acrolein is reacted with dimethylamine in the presence of sodium hydroxide to form N,N-dimethylaminoacrolein.", "Step 2: N,N-dimethylaminoacrolein is then reacted with formaldehyde in the presence of sodium hydroxide to form 3-(dimethylamino)acrolein.", "Step 3: 3-(Dimethylamino)acrolein is oxidized with sodium bisulfite to form 3-(dimethylamino)acrylaldehyde."] } | |

Número CAS |

927-63-9 |

Fórmula molecular |

C5H9NO |

Peso molecular |

99.13 g/mol |

Nombre IUPAC |

3-(dimethylamino)prop-2-enal |

InChI |

InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3 |

Clave InChI |

RRLMPLDPCKRASL-UHFFFAOYSA-N |

SMILES isomérico |

CN(C)/C=C/C=O |

SMILES |

CN(C)C=CC=O |

SMILES canónico |

CN(C)C=CC=O |

Otros números CAS |

927-63-9 |

Pictogramas |

Corrosive |

Sinónimos |

3-(Dimethylamino)-2-propenal; 3-(Dimethylamino)acrolein; 3-(Dimethylamino)acrylaldehyde; 3-(Dimethylamino)propenal; 4-Dimethylamino-2-propen-1-al; β-(Dimethylamino)acrolein |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 3-(Dimethylamino)acrolein, also known as 3-dimethylaminoacrylaldehyde, has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. While specific spectroscopic data isn't extensively discussed in the provided research, it's characterized by its enone structure with a dimethylamino substituent. This structure leads to characteristic peaks in NMR and IR spectra, useful for identification.

A: The reactivity of 3-(dimethylamino)acrolein with α-amino derivatives differs depending on the nature of the β-carbon substituent. Unsubstituted β-amino enones primarily undergo a 1,4-addition followed by elimination and cyclodehydration, yielding 3-functionalized pyrroles []. In contrast, 3-(dimethylamino)acrolein favors 1,2-addition followed by cyclization, resulting in 2-substituted pyrroles [].

A: 3-(Dimethylamino)acrolein plays a crucial role in synthesizing histone deacetylase (HDAC) inhibitors. It acts as a building block for creating an unusual 2-aryl-3-cyano-5-aminomethylpyridine core found in these inhibitors []. This methodology also offers access to diverse 3,5-disubstituted pyrid-2-ones and 2,3,5-trisubstituted pyridines [].

A: Yes, a modified Friedländer quinoline synthesis utilizes 3-(dimethylamino)acrolein. It acts as a masked malondialdehyde derivative, reacting with ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines. Subsequent acid-induced cyclization then yields the desired quinolines [].

A: This reaction showcases the unique reactivity of corroles. Instead of the expected β-acrolein corrole, the reaction unexpectedly yields N21,N22-3-formylpropylcorrole and 10-acrolein isocorrole []. The formation of the isocorrole through electrophilic attack at the 10-position is unprecedented in porphyrinoid chemistry [].

A: Even trace amounts of acid can catalyze the rearrangement of 3-(dimethylamino)acrolein and its derivatives. For instance, 5-chloro-5-(dimethylamino)penta-2,4-dienal rearranges to 2-(dimethylamino)pyrilium chloride, which can further convert to 5-chloropenta-2,4-dien-N,N-dimethylamide []. This sensitivity to acid highlights the need for careful handling and storage.

A: Researchers frequently use a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity of 3-(dimethylamino)acrolein derivatives [, ]. These techniques help to identify characteristic functional groups and analyze the composition of the synthesized compounds.

A: Yes, depending on the desired outcome, alternatives exist. For instance, while 3-(dimethylamino)acrolein is used in Vilsmeier reactions to introduce formylvinyl groups, N,N-dimethylformamide can be used to introduce formyl groups []. The choice of reagent depends on the specific structural modification desired.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.